Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate
Overview
Description
Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate is a highly specialized and versatile chemical compound with the molecular formula C13H15BrF2O3. . This compound is characterized by the presence of a bromo and difluoro-substituted phenoxy group attached to a pentanoate ester, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of the corresponding alcohols and diols.
Scientific Research Applications
Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The bromo and difluoro substituents on the phenoxy group enhance its reactivity and binding affinity to target molecules. The ester group allows for easy modification and conjugation with other bioactive molecules, facilitating its use in various applications .
Comparison with Similar Compounds
Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)pentanoate can be compared with similar compounds such as:
Ethyl 5-(4-chloro-2,5-difluoro-phenoxy)pentanoate: Similar structure but with a chloro substituent instead of bromo, leading to different reactivity and applications.
Ethyl 5-(4-bromo-2,5-dichloro-phenoxy)pentanoate:
Ethyl 5-(4-bromo-2,5-difluoro-phenoxy)butanoate: Shorter carbon chain, resulting in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific combination of bromo and difluoro substituents, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
ethyl 5-(4-bromo-2,5-difluorophenoxy)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2O3/c1-2-18-13(17)5-3-4-6-19-12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHQVIIZXRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179953 | |
Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-35-8 | |
Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-(4-bromo-2,5-difluorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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